molecular formula C16H24N2O2 B1304695 Ethyl 3-(4-benzylpiperazin-1-yl)propanoate CAS No. 646456-04-4

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate

Cat. No.: B1304695
CAS No.: 646456-04-4
M. Wt: 276.37 g/mol
InChI Key: LIOVOGRQHDNEKX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. This compound is known for its potential therapeutic applications in various fields of research and industry.

Preparation Methods

The synthesis of Ethyl 3-(4-benzylpiperazin-1-yl)propanoate typically involves the reaction of 4-benzylpiperazine with ethyl 3-bromopropanoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups onto the piperazine ring.

Scientific Research Applications

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It has potential therapeutic applications in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-benzylpiperazin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate can be compared with other similar compounds, such as:

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a benzylpiperazine moiety and exhibits similar biological activities.

    3-(4-arylpiperazin-1-yl)cinnolines: These compounds have a piperazine ring and are known for their antifungal and antibacterial properties.

This compound stands out due to its unique combination of a piperazine ring and an ester group, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-benzylpiperazin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-20-16(19)8-9-17-10-12-18(13-11-17)14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOVOGRQHDNEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378879
Record name Ethyl 3-(4-benzylpiperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646456-04-4
Record name Ethyl 3-(4-benzylpiperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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